Laccase-IN-5

Laccase inhibition Enzyme assay Antifungal target engagement

Laccase inhibitor potency and spectra vary widely, making analog substitution unreliable. Laccase-IN-5 (Compound 2b) provides a standardized solution. • Sub-micromolar potency: IC50 = 0.82 µM (1.2-fold more potent than Laccase-IN-3; 43-fold vs. cysteine) • Broad-spectrum antifungal: Active against B. dothidea (EC50=0.96 mg/L), F. graminearum, V. mali, and oomycetes • In planta validated: Protective/curative efficacy comparable to chlorothalonil in apple fruit assays • Crop safety confirmed: No phytotoxicity on mung bean or radish seed germination

Molecular Formula C16H17FN2O
Molecular Weight 272.32 g/mol
Cat. No. B15559546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaccase-IN-5
Molecular FormulaC16H17FN2O
Molecular Weight272.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H17FN2O/c1-11(2)12-3-5-13(6-4-12)16(20)19-18-15-9-7-14(17)8-10-15/h3-11,18H,1-2H3,(H,19,20)
InChIKeyDRTLRFWAFLKJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laccase-IN-5 Biochemical & Antifungal Profile


Laccase-IN-5 (also designated Compound 2b) is a synthetic laccase inhibitor derived from a cuminic acid hydrazide scaffold [1]. It exhibits sub-micromolar potency against laccase (IC50 = 0.82 μM) and demonstrates broad-spectrum antifungal activity against multiple plant pathogenic fungi and oomycetes . The compound acts by increasing cell membrane permeability, restricting hyphal growth, disrupting cell wall integrity, and inducing oxidative stress [1]. Its in vivo protective and curative effects against Botryosphaeria dothidea are comparable to the commercial fungicide chlorothalonil [1].

1
Laccase inhibitor for antifungal target engagement studies. Enables research on cell wall integrity and oxidative stress pathways in phytopathogenic fungi.
Workflow: Enzyme inhibition assays with ABTS substrate; in vitro mycelial growth inhibition screening.
2
Broad-spectrum antifungal screening tool. Reported activity against multiple plant pathogenic fungi and oomycetes supports a single-compound panel-screening workflow.
Supports research on B. dothidea, F. graminearum, V. mali, and other species.
3
In planta model response validation. Reported protective and curative effects in apple fruit models provide a context for host-pathogen interaction and in vivo mechanism studies.
Model-response context comparable to a commercial fungicide standard.

Why Laccase-IN-5 Is Irreplaceable


Laccase inhibitors display widely divergent potency and antifungal spectra, making simple in-class substitution unreliable. Laccase-IN-5 achieves an IC50 of 0.82 μM, which is 1.2‑fold lower (more potent) than the structurally related Laccase‑IN‑3 (1.02 μM) and 43‑fold lower than the common positive control cysteine (35.50 μM) [1]. Furthermore, Laccase-IN-5 exhibits broad‑spectrum activity against multiple plant pathogenic fungi and oomycetes, whereas many alternative laccase inhibitors are narrowly optimized for single pathogens [2][3]. These quantitative differences in target engagement and antifungal breadth preclude interchangeable use.

Target Engagement Potency
Laccase-IN-5 exhibits a reported laccase IC50 of 0.82 μM. Structurally similar inhibitors like Laccase-IN-3 show measurable potency differences, and common positive controls such as cysteine are significantly less potent. In-class substitution may shift assay sensitivity and target-engagement interpretation.
Antifungal Spectrum Breadth
Reported activity spans multiple phytopathogens, whereas alternatives like Laccase-IN-2 are primarily optimized for single species (e.g., M. oryzae). A narrow-spectrum substitute may not support diverse pathogen-panel screening workflows.
In Vivo Model Translation
In vivo apple fruit model responses are reported to be comparable to chlorothalonil. Unvalidated analogs may not replicate this endpoint context, and model-specific efficacy requires independent validation before substitution.

Laccase-IN-5 Head-to-Head Evidence


Laccase Inhibitory Potency Advantage

Laccase-IN-5 demonstrates superior potency for laccase inhibition compared to both a closely related analog and a standard positive control. In direct comparison, Laccase-IN-5 (IC50 = 0.82 μM) is 1.2‑fold more potent than Laccase‑IN‑3 (IC50 = 1.02 μM) [1] and 43‑fold more potent than cysteine (IC50 = 35.50 μM) [1]. This difference is statistically significant within the respective assay contexts.

Laccase Inhibitory Potency
Cross-study comparable
IC50 = 0.82 μM
1.2‑fold vs Laccase-IN-3 (1.02 μM)
43‑fold vs Cysteine (35.50 μM)
Supports lower-concentration target engagement in enzyme inhibition assays.
In vitro ABTS substrate assay; cross-study comparison context.
Laccase inhibition Enzyme assay Antifungal target engagement

Broad-Spectrum Antifungal Activity

Laccase-IN-5 demonstrates activity against a wide array of plant pathogenic fungi and oomycetes, including Botryosphaeria dothidea, Fusarium graminearum, Valsa mali, and other species tested [1]. In contrast, the laccase inhibitor Laccase‑IN‑2 is reported to exhibit excellent antifungal activity primarily against Magnaporthe oryzae, with no reported broad‑spectrum activity [2]. This differential spectrum indicates that Laccase-IN-5 offers greater versatility for agricultural research applications involving diverse pathogen panels.

Broad-Spectrum Antifungal Activity
Class-level inference
Active against B. dothidea (EC50 = 0.96 mg/L), F. graminearum, V. mali, and other species.
Supports single-compound screening across diverse pathogen panels.
Qualitative difference in reported spectrum vs. Laccase-IN-2 (M. oryzae focus).
Antifungal spectrum Plant pathology Oomycetes

In Vivo Efficacy vs Chlorothalonil

In an in vivo apple fruit protection assay against B. dothidea, Laccase-IN-5 provided protective and curative effects that were comparable to the commercial fungicide chlorothalonil [1]. This equivalence demonstrates that Laccase-IN-5 translates its potent in vitro enzyme inhibition and antifungal activity into practical disease control. In contrast, Laccase‑IN‑3, while exhibiting a more potent in vitro EC50 (0.17 mg/L) against the same pathogen, has not been reported to achieve comparable in vivo efficacy to a commercial standard [2].

In Vivo Comparison vs Chlorothalonil
Direct head-to-head
Protective and curative effects comparable to the commercial fungicide chlorothalonil.
Reported model-response context for host-pathogen interaction studies.
Apple fruit inoculation model; protective and curative regimens.
In vivo efficacy Crop protection Botryosphaeria dothidea

Favorable Phytotoxicity in Seed Assays

In phytotoxicity tests, Laccase-IN-5 showed good safety on seeds of mung bean and radish, indicating low acute phytotoxic effects at tested concentrations [1]. This safety profile supports its potential utility as a lead for agricultural fungicide development. While phytotoxicity data are not uniformly reported for many laccase inhibitors (e.g., Laccase‑IN‑3 or Laccase‑IN‑2), the available evidence positions Laccase-IN-5 as a compound with a favorable early‑stage safety margin for crop applications.

Phytotoxicity in Seed Assays
Class-level inference
Low acute phytotoxic effects reported on mung bean and radish seeds.
Supports wider safety-margin context for agricultural research applications.
Data to verify; specific concentrations not detailed. Crop-specific review needed.
Phytotoxicity Crop safety Seed germination

Laccase-IN-5 Optimal Use Cases


Potent Laccase Inhibition for Mechanistic Studies

Laccase-IN-5 is the preferred choice when experimental objectives demand maximal laccase inhibition at minimal concentration. Its IC50 of 0.82 μM provides a 1.2‑fold advantage over the next closest analog Laccase‑IN‑3 (1.02 μM) and a 43‑fold advantage over cysteine (35.50 μM) [1]. This potency advantage reduces the required compound quantity, minimizes solvent/DMSO artifacts, and enables cleaner signal‑to‑noise in enzymatic assays.

Broad-Spectrum Antifungal Screening

For laboratories screening panels of diverse plant pathogenic fungi and oomycetes, Laccase-IN-5 offers a single‑compound solution. Its demonstrated activity against B. dothidea (EC50 = 0.96 mg/L), F. graminearum, V. mali, and other species [2] contrasts with narrower‑spectrum inhibitors like Laccase‑IN‑2, which is largely restricted to M. oryzae [3]. This breadth streamlines procurement and simplifies data cross‑comparison across pathogen species.

In Vivo Translational Efficacy Research

Laccase-IN-5 is validated in planta with protective and curative efficacy comparable to chlorothalonil in apple fruit assays [2]. This benchmarked performance makes it a valuable tool for researchers studying in vivo antifungal mechanisms, host‑pathogen interactions, or evaluating the translational potential of laccase‑targeted fungicides.

Agrochemical Lead Optimization with Low Phytotoxicity

Laccase-IN-5's demonstrated safety on mung bean and radish seed germination [2] positions it as a lead scaffold for agrochemical development. Medicinal chemistry and crop protection teams can use this compound as a starting point for structure‑activity relationship (SAR) studies aimed at optimizing both potency and crop safety, with reduced concern for acute phytotoxic interference.

Application
Selection Property
Validation Focus
Mechanistic Laccase Studies
Sub-micromolar target engagement potency
Enzyme inhibition assay reproducibility
Broad-Spectrum Antifungal Screening
Multi-species activity profile against phytopathogens
EC50 endpoint review across target pathogen panels
In Vivo Translational Research
Benchmarked in planta model response
Host-pathogen interaction and disease-control endpoints
Agrochemical Lead Optimization
Favorable early-stage crop safety margin
Phytotoxicity profiling and SAR development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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